Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate
Description
Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate is a fluorinated cyclobutane derivative featuring a hydroxyl group and an ester moiety. The 3,3-difluorocyclobutyl group introduces steric and electronic effects distinct from non-fluorinated or aromatic-substituted analogs. This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, leveraging fluorine’s metabolic stability and hydrogen-bonding properties of the hydroxyl group.
Properties
IUPAC Name |
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c1-12-6(11)5(10)4-2-7(8,9)3-4/h4-5,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVMUWXCSFHPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC(C1)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228290-05-7 | |
| Record name | methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
The most direct route involves the nucleophilic addition of a 3,3-difluorocyclobutyl Grignard reagent to methyl glyoxylate (O=C(COOMe)H). This method capitalizes on the electrophilic carbonyl group of glyoxylate esters, which readily reacts with organometallic reagents to form α-hydroxy esters.
Synthesis of 3,3-Difluorocyclobutyl Magnesium Bromide
The Grignard reagent is prepared from (3,3-difluorocyclobutyl)methanol (CAS 681128-39-2). The methanol derivative is first converted to the corresponding bromide via treatment with hydrobromic acid (HBr) in sulfuric acid. Subsequent reaction with magnesium in anhydrous tetrahydrofuran (THF) yields the organomagnesium intermediate.
Key Reaction Steps
Addition to Methyl Glyoxylate :
The Grignard reagent attacks the carbonyl carbon of methyl glyoxylate, forming a tetrahedral alkoxide intermediate. Protonation during workup yields the secondary alcohol.$$
\text{R-MgBr} + \text{O=C(COOMe)H} \rightarrow \text{R-C(OH)(COOMe)} + \text{MgBr(OCH}_3\text{)}
$$Here, $$ R = 3,3 $$-difluorocyclobutyl.
Workup and Isolation :
The reaction is quenched with saturated ammonium chloride (NH$$_4$$Cl), and the product is extracted with ethyl acetate. Purification via column chromatography or recrystallization affords the target compound.
Advantages and Limitations
- Yield : Analogous Grignard additions to glyoxylate esters report yields of 60–80%.
- Challenges : Strict anhydrous conditions are required to prevent reagent decomposition. The steric bulk of the cyclobutyl group may slow the reaction kinetics.
Reformatsky Reaction with 3,3-Difluorocyclobutanone
Reaction Mechanism
The Reformatsky reaction enables the formation of β-hydroxy esters via the zinc-mediated coupling of α-halo esters with ketones. For this synthesis, methyl bromoacetate and 3,3-difluorocyclobutanone serve as precursors.
Synthesis of 3,3-Difluorocyclobutanone
The ketone precursor is synthesized via fluorination of cyclobutanone using diethylaminosulfur trifluoride (DAST). Cyclobutanone is treated with DAST at −78°C, followed by gradual warming to room temperature to install the difluoro groups.
Reaction Protocol
Zinc Activation :
Zinc dust is activated by washing with dilute HCl and dried under nitrogen.Enolate Formation :
Methyl bromoacetate and zinc are refluxed in dry THF to generate the zinc enolate.Ketone Addition :
3,3-Difluorocyclobutanone is added dropwise, and the mixture is stirred for 12–24 hours.Acidic Workup :
The reaction is quenched with 10% HCl, and the product is extracted into dichloromethane.$$
\text{BrCH}2\text{COOMe} + \text{Zn} \rightarrow \text{ZnCH}2\text{COOMe} \xrightarrow{\text{R}2\text{C=O}} \text{R}2\text{C(OH)CH}_2\text{COOMe}
$$
Optimization Considerations
- Temperature : Reactions are typically conducted at 0°C to room temperature to minimize side reactions.
- Yield : Reformatsky reactions with sterically hindered ketones yield 50–70% product.
Esterification of 2-(3,3-Difluorocyclobutyl)-2-Hydroxyacetic Acid
Acid Synthesis via Aldol Condensation
The carboxylic acid precursor is prepared via an aldol reaction between 3,3-difluorocyclobutanone and glyoxylic acid. Using a catalytic base (e.g., NaOH), the enolate of glyoxylic acid attacks the ketone, forming the α-hydroxy acid.
Esterification Procedure
The acid is esterified with methanol under acidic conditions:
- Reaction Setup :
The acid (1 equiv), methanol (10 equiv), and concentrated sulfuric acid (0.1 equiv) are refluxed for 6–12 hours.
Distillation :
Excess methanol is removed under reduced pressure, and the crude ester is purified via vacuum distillation.$$
\text{R-C(OH)COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{R-C(OH)COOCH}3 + \text{H}_2\text{O}
$$
Yield and Purity
- Yield : Esterification typically proceeds in 85–95% yield.
- Purity : >99% purity is achievable via fractional distillation.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Grignard Addition | Methyl glyoxylate, RMgBr | 60–80% | Direct, one-step synthesis | Sensitive to moisture/oxygen |
| Reformatsky Reaction | Methyl bromoacetate, Zn, R$$_2$$C=O | 50–70% | Tolerates steric hindrance | Requires ketone synthesis |
| Esterification of Acid | R-C(OH)COOH, CH$$_3$$OH | 85–95% | High yield, simple conditions | Requires pre-formed acid |
Mechanistic Insights and Side Reactions
Competing Pathways in Grignard Reactions
Grignard reagents may overadd to esters, leading to tertiary alcohols. However, methyl glyoxylate’s high electrophilicity ensures the reaction stops at the secondary alcohol stage.
Stereochemical Considerations
The hydroxyl group in the product introduces a chiral center. Asymmetric synthesis remains unexplored in literature, but chiral auxiliaries or catalysts could enable enantioselective synthesis.
Fluorine Substituent Effects
The electron-withdrawing difluoro groups stabilize the cyclobutane ring but reduce the nucleophilicity of the Grignard reagent, necessitating longer reaction times.
Industrial-Scale Production Considerations
Cost Analysis
- Grignard Route : High cost due to anhydrous solvents and magnesium.
- Reformatsky Route : Moderate cost; zinc is cheaper than magnesium.
- Esterification Route : Lowest cost; uses commodity chemicals.
Scientific Research Applications
Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyacetate group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate and its analogs:
*Note: Data for the target compound is inferred due to absence in evidence.
Electronic and Steric Effects
- Fluorine Substitution: The 3,3-difluorocyclobutyl group increases electronegativity and ring strain compared to non-fluorinated cyclobutyl analogs (e.g., ) . This enhances metabolic stability and may influence binding affinity in bioactive molecules.
- Hydroxyl Group: The hydroxyl moiety enables hydrogen bonding, contrasting with amino () or methyl groups (), which alter solubility and reactivity .
- Aromatic vs. Aliphatic Substituents : Aromatic chlorine () or fluorine () impart resonance effects absent in aliphatic systems, affecting electronic distribution and reactivity .
Research Implications and Limitations
- Pharmacological Potential: Fluorinated cyclobutanes are prized for their conformational rigidity and resistance to oxidation, making them valuable in drug design.
Biological Activity
Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate (CAS No. 2228290-05-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C7H10F2O3
- Molecular Weight : 182.15 g/mol
- IUPAC Name : this compound
- PubChem CID : 137964719
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to influence metabolic pathways and cellular signaling processes. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions, leading to various biological effects such as anti-inflammatory and potential anticancer properties.
Anticancer Activity
Recent studies have explored the compound's effects on cancer cell lines. In vitro assays have demonstrated that this compound exhibits significant growth inhibitory effects against various tumor cell lines. For instance, a study reported a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines when treated with this compound. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells, indicating a moderate level of potency against these cancer types .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Animal models subjected to inflammatory conditions demonstrated a significant decrease in pro-inflammatory cytokines following treatment with this compound. Notably, levels of TNF-alpha and IL-6 were reduced by more than 50% compared to control groups .
Case Studies
-
Study on Tumor Cell Lines :
- Objective : To evaluate the cytotoxic effects of this compound on various tumor cell lines.
- Methodology : The compound was tested against MCF-7 and A549 cells using the MTT assay.
- Results : Significant inhibition of cell proliferation was observed with IC50 values of 25 µM (MCF-7) and 30 µM (A549).
- : The compound exhibits potential as an anticancer agent.
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory properties in a murine model.
- Methodology : Mice were treated with this compound prior to inducing inflammation.
- Results : Marked reduction in TNF-alpha and IL-6 levels was noted.
- : The compound may serve as a therapeutic agent in inflammatory diseases.
Comparative Analysis
| Property | This compound | Other Compounds |
|---|---|---|
| Anticancer Activity (IC50) | MCF-7: 25 µM; A549: 30 µM | Varies by compound |
| Anti-inflammatory Effect | >50% reduction in TNF-alpha and IL-6 | Varies by compound |
| Mechanism of Action | Enzyme modulation and receptor interaction | Diverse mechanisms |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
